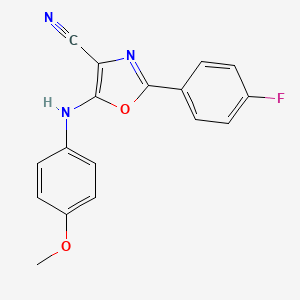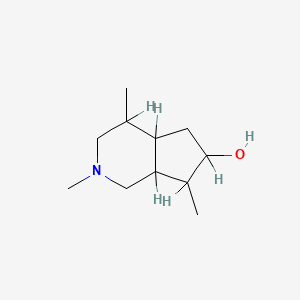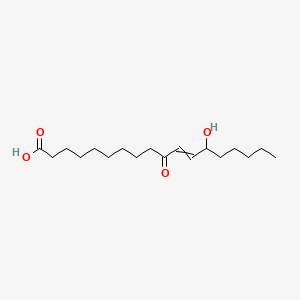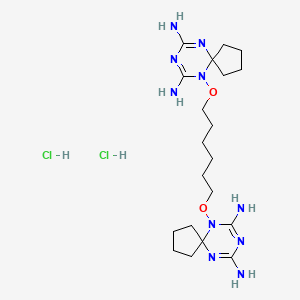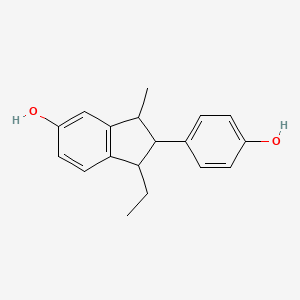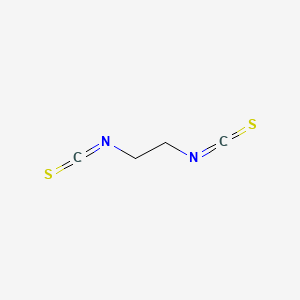
Bis(isothiocyanate) d'éthylène
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 1,2-diisothiocyanatoethane involves reactions with isothiocyanates and carbon disulfide under catalytic conditions. For instance, ruthenium-catalyzed cycloadditions of 1,6-diynes with isothiocyanates result in the formation of bicyclic thiopyranimines, highlighting a method for incorporating the C=S double bond into complex structures (Yamamoto et al., 2002).
Molecular Structure Analysis
The molecular and electronic structure of compounds bearing resemblance to 1,2-diisothiocyanatoethane, such as gold complexes containing dithiolato ligands, has been extensively studied. These investigations reveal details about the bonding and geometric arrangements that are critical for understanding the chemical behavior and reactivity of such compounds (Kokatam et al., 2007).
Chemical Reactions and Properties
The reactivity patterns of 1,2-diisothiocyanatoethane derivatives involve engaging in [3+2] annulations, demonstrating their utility in synthesizing densely substituted heterocycles with significant biological and chemical interest. This showcases their versatility in forming complex structures with high stereoselectivity and yield (Sun et al., 2013).
Physical Properties Analysis
The physical properties of related compounds, such as polythiourethanes crosslinked with dynamic disulfide bonds, provide insight into their thermomechanical behavior, highlighting the impact of molecular structure on material properties. These studies contribute to the development of materials with tailored properties for specific applications (Ge et al., 2021).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, can be understood through studies on carbonyl and oxalyl diisothiocyanate. These investigations shed light on the interactions and transformations that such compounds undergo, revealing the factors that govern their behavior in various chemical contexts (Pfeiffer et al., 2021).
Applications De Recherche Scientifique
Propriétés antimicrobiennes
Les isothiocyanates, y compris le bis(isothiocyanate) d'éthylène, présentent diverses caractéristiques biologiques, notamment des propriétés antimicrobiennes {svg_1}. Ils peuvent inhiber la croissance des bactéries, des champignons et d'autres micro-organismes, ce qui les rend utiles dans le développement de nouveaux agents antimicrobiens.
Propriétés anti-inflammatoires
Les isothiocyanates présentent également des propriétés anti-inflammatoires {svg_2}. Ils peuvent inhiber la production de cytokines pro-inflammatoires et d'autres médiateurs de l'inflammation, ce qui pourrait être bénéfique dans le traitement de diverses maladies inflammatoires.
Propriétés anticancéreuses
L'une des applications les plus importantes des isothiocyanates réside dans leurs propriétés anticancéreuses {svg_3} {svg_4}. Il a été démontré qu'ils inhibent la croissance de divers types de cellules cancéreuses et induisent l'apoptose (mort cellulaire programmée), ce qui en fait des candidats potentiels pour la thérapie anticancéreuse.
Chimie synthétique
Dans le domaine de la chimie synthétique, les isothiocyanates constituent des plateformes précieuses pour des transformations polyvalentes {svg_5}. Ils peuvent être dérivés d'une variété de matières premières, notamment les amines primaires, d'autres groupes fonctionnels azotés et des groupes non azotés {svg_6}.
Propriétés antioxydantes
Les isothiocyanates présentent des propriétés antioxydantes {svg_7}. Ils peuvent neutraliser les radicaux libres nocifs dans l'organisme, ce qui peut contribuer à prévenir diverses maladies, notamment les maladies cardiaques et le cancer.
Avantages pour la santé
Des études ont révélé que les isothiocyanates comportent une pléthore d'avantages pour la santé, notamment des effets antidiabétiques, analgésiques et cardioprotecteurs, le potentiel de traiter les troubles neurologiques et la régulation de la fonction de la glande thyroïde {svg_8}.
Extraction à partir de sources naturelles
Les isothiocyanates peuvent être extraits de sources naturelles telles que le wasabi (Wasabia japonica Matsum) en utilisant l'extraction supercritique {svg_9}. Cette méthode peut produire de grandes quantités d'isothiocyanates, qui peuvent ensuite être utilisés pour diverses applications.
Synthèse durable
Des progrès récents dans la synthèse des isothiocyanates ont conduit à des méthodes plus durables, telles que la sulfuration catalysée par les amines d'isocyanures avec du soufre élémentaire {svg_10}. Cette méthode est plus respectueuse de l'environnement et pourrait ouvrir la voie à la production à grande échelle d'isothiocyanates.
Mécanisme D'action
Target of Action
Ethylenebis(isothiocyanate), also known as 1,2-Diisothiocyanatoethane, is a type of isothiocyanate (ITC). ITCs are known to have various biological targets, including cytochrome P 450 (CYP) enzymes , proteins involved in antioxidant response , tumorigenesis , apoptosis , cell cycle , and metastasis . They are also effective against certain bacterial strains, such as enterohemorrhagic Escherichia coli (EHEC) .
Mode of Action
ITCs inhibit bacterial growth and the development of stx-harboring prophages . The antimicrobial effect of ITCs involves the induction of the global bacterial stress regulatory system, the stringent response . Its alarmone, guanosine penta/tetraphosphate ((p)ppGpp), affects major cellular processes, including nucleic acids synthesis .
Biochemical Pathways
ITCs are derived from the enzymatic hydrolysis of glucosinolates (GSLs) . Inside the body, ITCs are metabolized by the mercapturic acid pathway, which includes the conjugation of ITCs with glutathione (GSH) followed by enzymatic degradation and N-acetylation . They can modulate a large number of cancer-related targets or pathways .
Pharmacokinetics
The pharmacokinetics of ITCs involve their metabolism by the mercapturic acid pathway . This includes conjugation with glutathione (GSH), followed by enzymatic degradation and N-acetylation . These processes can impact the bioavailability of ITCs in the body.
Result of Action
ITCs exhibit various biological characteristics, including antimicrobial , anti-inflammatory , and anticancer properties . They regulate transcription factors, signaling pathways, cell cycle, and apoptosis . This results in a range of molecular and cellular effects that contribute to their health-promoting properties.
Action Environment
The action of ITCs can be influenced by environmental factors. For instance, their degradation in air, water, and soil is relatively rapid due to photolysis and/or hydrolysis . Despite this, they are among the most frequently detected pesticides in the European Union (EU), also with a high frequency of maximum residue level (MRL) exceedances .
Propriétés
IUPAC Name |
1,2-diisothiocyanatoethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2S2/c7-3-5-1-2-6-4-8/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVUYSIIZYQUVMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN=C=S)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20190356 | |
| Record name | Ethylenebis(isothiocyanate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20190356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3688-08-2 | |
| Record name | 1,2-Diisothiocyanatoethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3688-08-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethylenebis(isothiocyanate) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003688082 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethylenebis(isothiocyanate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20190356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the potential developmental risks associated with Ethylenebis(isothiocyanate) exposure?
A1: While the provided abstracts don't delve into specific findings, one study focuses on assessing the teratogenicity of Ethylenebis(isothiocyanate) in rats []. This suggests that exposure to this compound may pose risks to fetal development. Further investigation into the specific teratogenic effects and the mechanisms involved is crucial.
Q2: How is Ethylenebis(isothiocyanate) quantified in food crops?
A2: One of the provided papers outlines a method for determining Ethylenebis(isothiocyanate) levels on food crops []. This indicates the importance of monitoring this compound in the food supply, likely due to its potential toxicity. Details on the specific method employed are not provided in the abstract but would be crucial to understand the sensitivity and applicability of the technique.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methyl-3-furanyl]-oxomethyl]amino]pentanedioic acid dimethyl ester](/img/structure/B1199904.png)
![2-[[5-(Ethoxymethyl)-2-methyl-4-pyrimidinyl]amino]-1-(5-methoxy-1,2-dimethyl-3-indolyl)ethanone](/img/structure/B1199907.png)
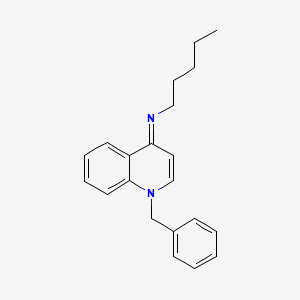
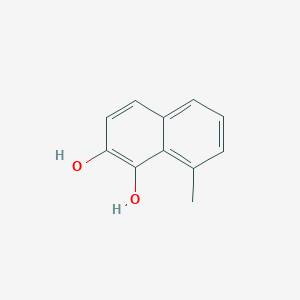
![1-[5-[[Anilino(oxo)methyl]amino]-1,3-dimethyl-2-oxo-4-imidazolidinyl]-3-phenylurea](/img/structure/B1199911.png)
